8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O2 and its molecular weight is 251.29. The purity is usually 95%.
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Scientific Research Applications
Bronchodilatory and Antiallergic Properties
Studies have demonstrated the compound's active bronchodilatory and antiallergic properties in both animal and clinical studies, focusing on its effectiveness in blocking exercise-induced reduction in FEV1 (Forced Expiratory Volume in 1 second), improving asthma disability scores, and increasing FEV1 2 hours after oral administration. The incidences and severity of side effects observed were less than those with theophylline, indicating its potential as a safer alternative for managing asthma (Cho et al., 1981; Grassi et al., 1981).
Neuroprotective Effects in Parkinson's Disease
Research indicates that caffeine, a related purine compound, through A2A adenosine receptor inactivation, has neuroprotective effects in a model of Parkinson's disease. This suggests that the modulation of adenosine receptors, a pathway through which related purine derivatives might act, could be beneficial in treating or preventing neurodegenerative diseases (Chen et al., 2001).
Role in Metabolic Pathways and Urolithiasis
Investigations into the metabolic pathways of purine derivatives have uncovered their involvement in the formation of urinary stones, specifically identifying methylated purines as admixtures in uric acid stones. This highlights the compound's significance in understanding the pathogenesis of urolithiasis and potential therapeutic strategies (Safranow & Machoy, 2005).
Influence on Gut Microbiota Composition
Studies have also shown that the intestinal microbiota of gout patients, a condition closely related to purine metabolism, significantly differs from that of healthy individuals. This difference in microbiota composition, particularly in the abundance of certain bacteria, could influence purine degradation and thus be relevant to the research and management of gout and related metabolic disorders (Guo et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are the α-amylase enzyme and various kinases . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . Kinases, on the other hand, are key enzymes involved in signal transduction pathways that regulate various cellular processes .
Mode of Action
This compound interacts with its targets by inhibiting their activity. In the case of α-amylase, it prevents the enzyme from breaking down complex carbohydrates into glucose, thereby slowing down the rise in blood glucose levels after a meal . As for kinases, it inhibits their activity, thereby disrupting the signal transduction pathways they are involved in .
Biochemical Pathways
The inhibition of α-amylase leads to a more regulated and progressive release of glucose into the circulation, which can be beneficial in the management of diabetes . The inhibition of kinases, particularly FGFR1, 2, and 3, disrupts the FGFR signaling pathway, which plays an essential role in various types of tumors .
Result of Action
The inhibition of α-amylase by this compound can lead to excellent antidiabetic action, as demonstrated in in vitro antidiabetic analysis . The inhibition of kinases can lead to promising cytotoxic effects against different cancer cell lines .
Properties
IUPAC Name |
8-(butylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-4-5-6-12-10-13-7-8(14-10)15(2)11(18)16(3)9(7)17/h4-6H2,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGGYSJTZZYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.